molecular formula C14H18O5 B8239207 Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate

Cat. No.: B8239207
M. Wt: 266.29 g/mol
InChI Key: XBVJKUFICYERHL-UHFFFAOYSA-N
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Description

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate is a chemical compound offered for research and development purposes. As a benzoate ester derivative, this compound serves as a valuable organic building block in synthetic chemistry . It is part of a class of chemicals utilized in the development of methodologies for incorporating functional groups into more complex molecular architectures . Researchers employ such specialty compounds in various fields, including pharmaceutical development and materials science. The structure of this ester suggests its potential use in reactions where the tert-butoxy carbonyl group acts as a protected carboxylic acid, a common strategy in multi-step synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,3)19-12(15)9-18-11-8-6-5-7-10(11)13(16)17-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVJKUFICYERHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate typically involves the esterification of 2-(tert-butoxy)-2-oxoethanol with methyl benzoate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors enables better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Reactions Analysis

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate can undergo several chemical transformations:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can yield alcohols, employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution : The tert-butoxy group can be substituted with various nucleophiles, enhancing the compound's versatility in synthetic chemistry.
Reaction TypeCommon ReagentsMajor Products
OxidationKMnO₄, CrO₃Carboxylic acids, ketones
ReductionLiAlH₄, NaBH₄Alcohols
SubstitutionAmines, thiolsSubstituted benzoates

The compound exhibits significant biological activities that have been explored in various studies:

  • Antimicrobial Properties : Research indicates effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial cell membranes.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus500 μg/mL
Escherichia coli1000 μg/mL
  • Antitumor Activity : In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines (e.g., HeLa and MCF-7), inducing apoptosis through caspase activation.

Case Study: In Vivo Efficacy

In a murine model study, administration of this compound demonstrated significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues.

Treatment GroupTumor Size Reduction (%)Apoptosis Rate (%)
Control05
Low Dose3025
High Dose6050

Mechanism of Action

The mechanism of action of methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The tert-butoxy group can also influence the reactivity and stability of the compound, making it suitable for specific chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The tert-butoxy-oxoethoxy benzoate family includes derivatives with varying substituents on the aromatic ring or modifications to the ester/ether side chains. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4-nitrobenzoate Nitro group at 4-position C₁₄H₁₇NO₇ Used in saponification reactions; yields 60% after acidification. Nitro group enhances electrophilicity for subsequent reductions.
Methyl 2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}benzoate (RKS-2) Anilino group at side chain C₁₉H₂₁NO₅ Bioactive derivative with potential pharmacological applications; synthesized via reflux in acetone with 70% yield.
4-(2-(tert-Butoxy)-2-oxoethoxy)-5-formyl-2-methoxybenzoic acid Formyl and methoxy groups C₁₅H₁₈O₇ Intermediate for macrocyclic cavitands; NMR-confirmed structure (¹H, ¹³C) and 80% yield post-saponification.
Methyl 4-((5-(2-(tert-butoxy)-2-oxoethoxy)pentyl)amino)benzoate Pentylamino linker C₂₀H₂₉NO₅ Pharmaceutical intermediate (e.g., ARV-110); synthesized via reductive amination and esterification.
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate Ethoxy and fluorine substituents C₁₂H₁₃FO₅ Fluorinated analog with enhanced electronic properties; PSA = 61.83 Ų , LogP = 1.55 (hydrophobicity).

Physicochemical Properties

  • Molecular Weight Trends :
    tert-Butoxy derivatives exhibit higher molecular weights (e.g., 266.29 g/mol) compared to ethoxy analogs (256.23 g/mol) due to the bulky tert-butyl group .
  • Polarity and Solubility: Fluorinated derivatives (e.g., C₁₂H₁₃FO₅) display lower LogP values (1.55) than non-fluorinated analogs, suggesting improved aqueous solubility .

Biological Activity

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a tert-butoxy substituent, which contributes to its unique chemical reactivity. The molecular structure can be represented as follows:

C13H18O5\text{C}_{13}\text{H}_{18}\text{O}_5

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, affecting their activity. For instance, it may inhibit histone deacetylases (HDACs), which play a crucial role in gene expression and cellular processes, particularly in cancer biology .
  • Protein-Ligand Interactions : The compound's structure allows it to bind selectively to proteins, potentially modulating various signaling pathways within cells. This interaction is essential for understanding its therapeutic applications in oncology .
  • Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits HDACs, affecting cancer cell proliferation
Protein InteractionModulates protein-ligand interactions
Antimicrobial PropertiesPotential antibacterial effects noted

Case Study: HDAC Inhibition

In a study focused on neuroblastoma cells, this compound demonstrated significant inhibition of HDAC8. This inhibition led to reduced cell proliferation and increased apoptosis in treated cells. The study utilized Western blot analysis to confirm the downregulation of HDAC8 expression post-treatment, indicating the compound's potential as an anti-cancer agent .

Q & A

Q. How to reconcile discrepancies in NMR chemical shifts across studies?

  • Resolution :
  • Deuteration effects : Compare spectra in CDCl₃ vs. DMSO-d₆.
  • Impurity profiling : Trace solvents (e.g., acetone) can shift signals.
  • Referencing : Internal standards (TMS) ensure consistency .

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